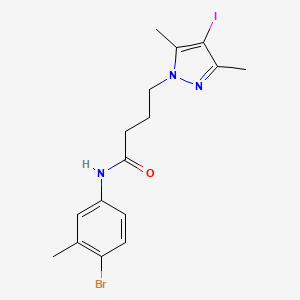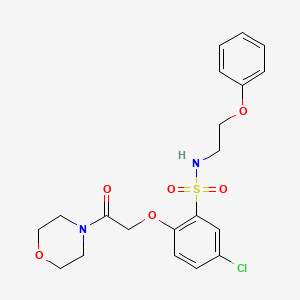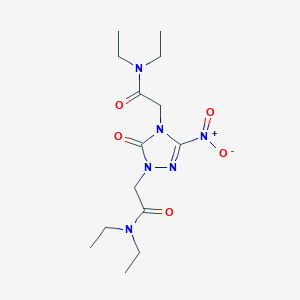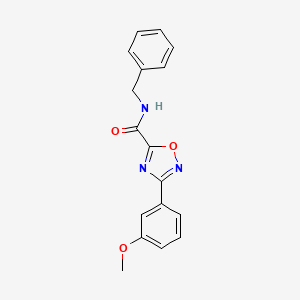![molecular formula C22H21NO3S B15003421 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003421.png)
7-[3-methoxy-4-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound with a unique structure that combines elements of thieno[3,2-b]pyridine and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves multiple steps, typically starting with the preparation of the thieno[3,2-b]pyridine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The phenyl and methoxy groups are then introduced through substitution reactions, often using reagents such as phenylboronic acid and methoxybenzene under conditions like Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridine ring can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Applications De Recherche Scientifique
7-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thieno[3,2-b]pyridine derivatives and phenyl-substituted heterocycles. Examples include:
- 7-METHOXY-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
Uniqueness
What sets 7-[3-METHOXY-4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE apart is its unique combination of structural features, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C22H21NO3S |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
7-[3-methoxy-4-(2-phenylethoxy)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C22H21NO3S/c1-25-20-13-16(17-14-21(24)23-18-10-12-27-22(17)18)7-8-19(20)26-11-9-15-5-3-2-4-6-15/h2-8,10,12-13,17H,9,11,14H2,1H3,(H,23,24) |
Clé InChI |
RQWDHRLIDOSOCK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B15003341.png)
![4-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15003344.png)

![N,N'-{1,4-diazepane-1,4-diylbis[sulfonyl(2,6-dimethyl-3,1-phenylene)]}dimethanesulfonamide](/img/structure/B15003363.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B15003367.png)



![1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B15003388.png)
![8-(acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate](/img/structure/B15003391.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetyl]amino}propanoate](/img/structure/B15003392.png)
![3-(4-chlorophenyl)-4-(3-methylthiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15003401.png)
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B15003411.png)
![2H-Indol-2-one, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-ethyl-1,3-dihydro-3-hydroxy-](/img/structure/B15003415.png)
